molecular formula C21H18BrN3 B2636966 4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene CAS No. 326015-85-4

4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene

Cat. No.: B2636966
CAS No.: 326015-85-4
M. Wt: 392.3
InChI Key: DWBNRGIBWVHVRM-UHFFFAOYSA-N
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Description

This compound belongs to the triazacyclopenta[cd]azulene family, characterized by a fused bicyclic core with nitrogen heteroatoms. The bromophenyl substituent at the 4-position enhances its electronic and steric properties, influencing biological activity and pharmacokinetics. Synthesized via cyclization of quaternary salts under alkaline conditions (e.g., 5% NaOH reflux) , it exhibits a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and antiviral properties .

Properties

IUPAC Name

6-(4-bromophenyl)-2-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3/c22-17-11-9-15(10-12-17)19-14-25-21-18(19)8-4-5-13-24(21)20(23-25)16-6-2-1-3-7-16/h1-3,6-7,9-12,14H,4-5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBNRGIBWVHVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C3=C(C1)C(=CN3N=C2C4=CC=CC=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Antitumor Activity

Key Compounds Compared :

  • 4-(4-Bromophenyl) derivative : Tested against 60 cancer cell lines (e.g., leukemia HL-60, colon cancer HCT-116), showing growth inhibition >50% at 10<sup>−5</sup> M .
  • 4-(4-Chlorophenyl) derivative : Demonstrated lower potency (e.g., 30–45% inhibition in leukemia cells) under identical conditions .
  • Unsubstituted phenyl derivative : Minimal activity (<20% inhibition), highlighting the necessity of halogen substituents .

Mechanistic Insight : Bromine’s electron-withdrawing effect enhances interactions with DNA topoisomerases or kinase targets, improving cytotoxicity .

Table 1 : Antitumor Activity Against Selected Cell Lines

Compound Leukemia (HL-60) Colon Cancer (HCT-116) Ovarian Cancer (OVCAR-3)
4-(4-Bromophenyl) derivative 58% 63% 51%
4-(4-Chlorophenyl) derivative 42% 48% 37%
Unsubstituted phenyl 18% 22% 15%

Data sourced from in vitro assays .

Antimicrobial Activity

Key Compounds Compared :

  • 4-(4-Bromophenyl) derivative : MIC = 6.2–25.0 mg/mL against S. aureus and C. albicans, outperforming cefixime .
  • 4-(4-Methoxyphenyl) derivative : MIC = 12.5–50.0 mg/mL, indicating reduced efficacy compared to bromophenyl .
  • Chlorophenyl analogs : Moderate activity (MIC = 25.0–50.0 mg/mL), suggesting bromine’s superior lipophilicity enhances membrane penetration .

Mechanistic Insight : Bromine increases compound hydrophobicity, facilitating disruption of microbial cell walls or inhibition of ergosterol synthesis in fungi .

Table 2 : Minimum Inhibitory Concentrations (MIC)

Compound S. aureus (MIC, mg/mL) C. albicans (MIC, mg/mL) E. coli (MIC, mg/mL)
4-(4-Bromophenyl) derivative 6.2 12.5 50.0
4-(4-Methoxyphenyl) derivative 25.0 25.0 >50.0
4-(4-Chlorophenyl) derivative 25.0 25.0 >50.0

Data from standardized broth dilution assays .

Antiviral Activity

Key Compounds Compared :

  • 1-(para-Tolyl)-4-phenyl derivative : Inhibited H1N1 replication (IC50 = 1.2 µM), comparable to ribavirin .

Mechanistic Insight : Halogen substituents may interfere with viral entry or replication machinery via steric or electronic modulation .

Pharmacokinetic and Toxicity Profiles

Key Findings :

  • Bromophenyl derivatives : Moderate CNS permeability (log BB = −0.73) and low hepatotoxicity risk (Probability = 0.23) .
  • Chlorophenyl analogs : Similar ADME profiles but higher CYP450 inhibition (CYP2D6 inhibition Probability = 0.65 vs. 0.45 for bromophenyl) .
  • Carbothioic acid derivatives : Lower synthetic yields (60–68%) compared to carboxylic acids (72–91%) due to instability during cyclization .

Table 3 : Predicted ADME Properties (pkCSM Tool)

Property 4-(4-Bromophenyl) Derivative 4-(4-Chlorophenyl) Derivative
CNS Permeability (log BB) −0.73 −0.81
CYP2D6 Inhibition Prob. 0.45 0.65
Hepatotoxicity Prob. 0.23 0.28

Data from computational models .

Biological Activity

4-(4-bromophenyl)-1-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene is a complex nitrogen-containing heterocyclic compound known for its unique structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimalarial and antileishmanial research. This article explores the biological activity of this compound based on available literature and experimental data.

Structural Characteristics

The compound features a tetrahydro-triazacyclopenta structure fused with aromatic rings. The presence of the bromophenyl group enhances its chemical reactivity and potential biological activity. This class of compounds is often associated with diverse pharmacological properties due to their intricate molecular frameworks.

Comparative Analysis of Related Compounds

To provide context for the biological activity of this compound, we can compare it with structurally related compounds that have been studied more extensively:

Compound NameStructural FeaturesBiological Activity
1-(4-Bromophenyl)-5,6-dihydro-[1H]-pyrido[3',4':4,5]thieno[3,2-d]pyrimidinContains bromophenyl and pyridine ringsAntitumor activity
5-(4-Bromophenyl)-1H-pyrazoleFeatures a pyrazole ring with bromophenylAntibacterial activity
1-(4-Methoxyphenyl)-5,6-dihydro-[1H]-pyrido[3',4':4,5]thieno[3,2-d]pyrimidinSimilar core structure with methoxy groupCytotoxic effects

These compounds highlight the diversity within this chemical class and emphasize the potential applications of this compound in drug development.

Research indicates that compounds within this structural class may exert their biological effects through various mechanisms:

  • Binding Affinity : Interaction studies focus on the binding affinity of these compounds to biological targets such as enzymes or receptors involved in disease processes.
  • Inhibition Pathways : Some derivatives inhibit critical pathways in pathogens like Leishmania and Plasmodium, leading to reduced viability or replication.

Case Studies

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

  • Antimalarial Research : A study involving synthesized pyrazole derivatives demonstrated superior inhibition effects against Plasmodium berghei, suggesting that similar derivatives might also be effective.
  • Antileishmanial Activity : Investigations into hydrazine-coupled pyrazoles indicated promising results against Leishmania, which could be extrapolated to assess the effectiveness of related compounds.

Q & A

Q. Table 1: Key Crystallographic Parameters (Example from Analogous Structures)

ParameterValueSignificance
Dihedral angle (chromene/bromophenyl)85.2°Indicates steric hindrance
Puckering amplitude (chromene ring)Q = 0.45 Å, θ = 54.3°Confirms envelope conformation
Hydrogen bond (N–H⋯O)D = 2.89 Å, θ = 158°Stabilizes molecular packing

(Advanced) How do structural modifications (e.g., halogen substitution) impact biological activity in comparative studies?

Answer:

  • Halogen effects: Bromine’s electronegativity enhances binding affinity to hydrophobic pockets in target proteins compared to chlorine or fluorine analogs. For example, bromophenyl derivatives show 2–3× higher antibacterial activity than chlorophenyl analogs in MIC assays .
  • Methodological validation:
    • Docking studies: Compare binding modes of bromo vs. chloro analogs using AutoDock Vina.
    • SAR analysis: Correlate substituent position (para vs. meta) with logP and IC50 values.

(Advanced) What challenges arise in resolving crystallographic data for complex heterocycles, and how are they addressed?

Answer:
Challenges:

  • Disorder in crystal packing: Common in flexible triazacyclopentaazulene rings.
  • Thermal motion artifacts: Bromine’s high electron density may obscure adjacent atoms.

Solutions:

  • Low-temperature data collection (100 K): Reduces thermal motion .
  • TWINABS refinement: Corrects for pseudo-merohedral twinning in hexagonal systems.
  • Hirshfeld surface analysis: Maps intermolecular interactions (e.g., Br⋯H contacts < 3.0 Å).

(Advanced) How can contradictory data in comparative biological studies be systematically addressed?

Answer:
Case example: Discrepancies in IC50 values between studies may arise from impurity or polymorphism.
Resolution workflow:

Purity validation: HPLC-MS (≥95% purity threshold).

Polymorph screening: Use solvent-drop grinding to isolate stable crystalline forms.

Biological triplicates: Repeat assays under standardized conditions (e.g., 37°C, 5% CO2).

Meta-analysis: Pool data from ≥3 independent studies using fixed/random-effects models.

(Basic) What computational tools are recommended for predicting physicochemical properties?

Answer:

  • Lipophilicity (logP): SwissADME or Molinspiration.
  • Solubility: QSPR models in ACD/Percepta.
  • Tautomerism: OpenBabel enumerates possible tautomers for NMR assignment.

(Advanced) How does molecular conformation influence solid-state stability and solubility?

Answer:

  • Conformational rigidity: Planar chromene units (e.g., dihedral angle < 10°) enhance π-π stacking, reducing solubility but improving thermal stability (TGA decomposition > 250°C) .
  • Hydrogen-bond networks: Intermolecular N–H⋯O bonds in hexagonal packing improve crystal lattice energy, reducing hygroscopicity.

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